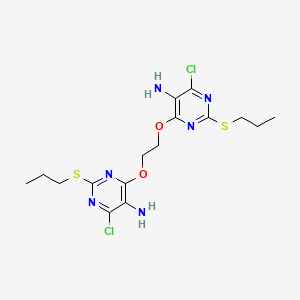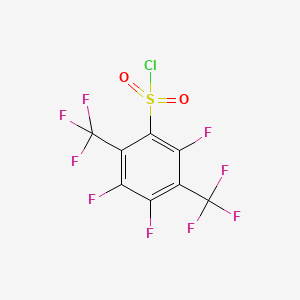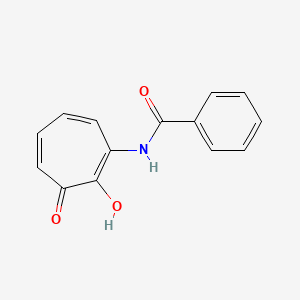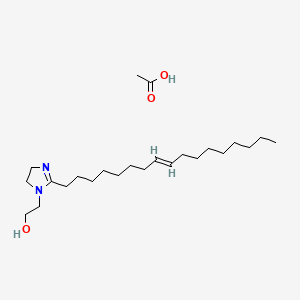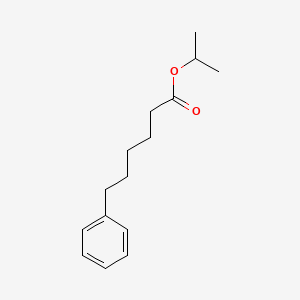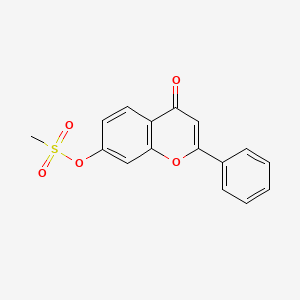
Benzenamine, 4,4'-methylenebis[N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-methylenebis[N-ethyl-] is an organic compound with the molecular formula C17H22N2. It is a derivative of benzenamine, where two benzenamine molecules are linked by a methylene bridge and each benzenamine is substituted with an ethyl group. This compound is known for its applications in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[N-ethyl-] typically involves the reaction of benzenamine derivatives with formaldehyde and ethylamine under controlled conditions. The reaction proceeds through the formation of a methylene bridge between the benzenamine molecules, followed by the substitution of ethyl groups.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-methylenebis[N-ethyl-] often involves large-scale reactions in reactors where the reagents are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified through various techniques such as distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4,4’-methylenebis[N-ethyl-] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-methylenebis[N-ethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-methylenebis[N-ethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4,4’-methylenebis-: This compound is similar but lacks the ethyl substitution.
Aniline, 4,4’-methylenedi-: Another related compound with similar structural features.
p,p’-Diaminodiphenylmethane: Shares the methylene bridge but differs in other substituents.
Uniqueness
Benzenamine, 4,4’-methylenebis[N-ethyl-] is unique due to the presence of ethyl groups, which can influence its reactivity and interactions compared to other similar compounds. This makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
843-29-8 |
|---|---|
Fórmula molecular |
C17H22N2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
N-ethyl-4-[[4-(ethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C17H22N2/c1-3-18-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19-4-2/h5-12,18-19H,3-4,13H2,1-2H3 |
Clave InChI |
WQDZHLOIQYRTQC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C=C1)CC2=CC=C(C=C2)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
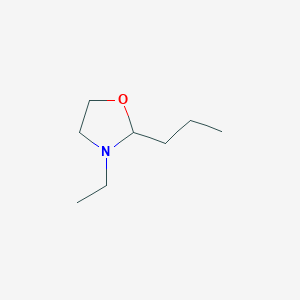
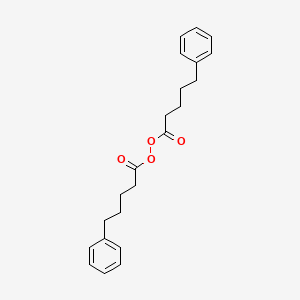
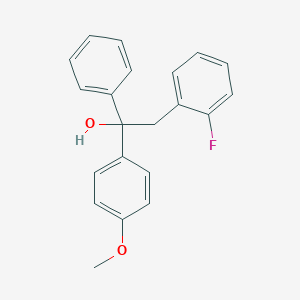
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)

